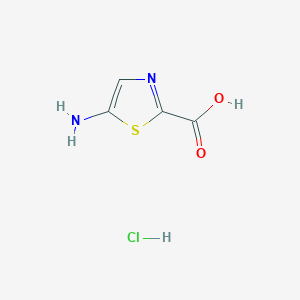

5-Aminothiazole-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

5-Aminothiazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiazole-2-carboxylic acid hydrochloride typically involves the cyclization of thioamides with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Aminothiazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids and amides.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted thiazoles.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been extensively studied for its potential in various fields:

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of 5-aminothiazole-2-carboxylic acid exhibit significant anticancer properties. They have shown efficacy against several cancer cell lines, including melanoma and pancreatic cancer, by inducing apoptosis and causing cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting its potential as an antimicrobial agent .

2. Enzyme Inhibition Studies

- The compound has been investigated for its ability to inhibit specific enzymes, such as phosphodiesterase type 5 (PDE5). This inhibition can have therapeutic implications for conditions like erectile dysfunction and pulmonary hypertension.

3. Agrochemical Development

- 5-Aminothiazole-2-carboxylic acid hydrochloride is also utilized in the synthesis of agrochemicals, highlighting its versatility beyond medicinal applications.

The biological activities of this compound can be summarized as follows:

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using A375 xenograft models demonstrated that 5-aminothiazole-2-carboxylic acid significantly inhibited tumor growth. The treatment resulted in increased apoptotic markers, indicating its potential as an effective anticancer therapy.

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition revealed that derivatives of this compound could effectively inhibit PDE5. This finding opens avenues for its use in treating erectile dysfunction and pulmonary hypertension, showcasing the compound's broad therapeutic potential .

Mécanisme D'action

5-Aminothiazole-2-carboxylic acid hydrochloride is compared with other similar compounds, such as 2-aminothiazole and 4-aminothiazole. While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity. This uniqueness allows it to be used in specialized applications where other thiazoles may not be as effective.

Comparaison Avec Des Composés Similaires

2-Aminothiazole

4-Aminothiazole

2-Methyl-4-aminothiazole

5-Nitro-1H-indole

Activité Biologique

5-Aminothiazole-2-carboxylic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its antibacterial, antitumor, and enzyme inhibitory properties, supported by relevant research findings and data.

Overview of this compound

This compound is a derivative of thiazole, a heterocyclic compound known for its significant role in medicinal chemistry. The thiazole ring structure contributes to the compound's biological activities, making it a subject of interest for drug development.

Antibacterial Activity

Research indicates that 5-aminothiazole derivatives exhibit potent antibacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study demonstrated that various 2-aminothiazole compounds, including 5-aminothiazole derivatives, achieved sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .

Table 1: Antibacterial Activity of 5-Aminothiazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH enzyme |

The mode of action appears not to involve iron chelation, suggesting alternative pathways for antibacterial activity .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A series of novel derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One notable derivative exhibited high potency against human leukemia cells, comparable to established drugs like dasatinib .

Table 2: Antitumor Activity of Selected 5-Aminothiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | 20.2 | MCF-7 (breast carcinoma) |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | 21.6 | HT-29 (colon carcinoma) |

The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring significantly influence cytotoxic activity .

Enzyme Inhibition

In addition to its antibacterial and antitumor activities, 5-aminothiazole derivatives have been identified as phosphodiesterase type 5 (PDE5) regulators and cyclooxygenase (COX) inhibitors. A study showed that these compounds exhibited strong inhibitory effects on COX enzymes, with IC50 values ranging from 0.09 to 6.34 µM .

Table 3: Enzyme Inhibition by 5-Aminothiazole Derivatives

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound with highest PDE5 activity | PDE5 | 23 |

| Compound with highest COX-2 selectivity | COX-1 | 1.00 |

| COX-2 | 0.09 |

The binding interactions were elucidated through molecular docking studies, revealing favorable interactions between the compound and active site residues of the target enzymes .

Case Studies and Research Findings

Several studies have highlighted the potential of thiazole derivatives in drug development:

- Antitubercular Agents : The design and synthesis of thiazole derivatives have led to promising candidates for treating tuberculosis, with some compounds demonstrating superior activity compared to traditional antibiotics .

- Anticancer Research : The exploration of thiazoles as anticancer agents has yielded compounds with selective cytotoxicity against various cancer cell lines, suggesting their potential in targeted cancer therapies .

- Enzyme Regulation : The dual role of these compounds as PDE5 enhancers and COX inhibitors opens avenues for treating conditions like erectile dysfunction and inflammation, respectively .

Propriétés

IUPAC Name |

5-amino-1,3-thiazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQBIOGFEKIEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.